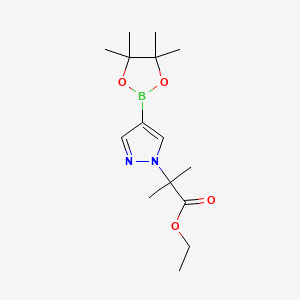

ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Description

Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS: 1201657-32-0) is a boronic ester derivative featuring a pyrazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and an ethyl ester moiety. Its molecular formula is C₁₅H₂₅BN₂O₄, with a molecular weight of 308.181 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s ability to facilitate carbon-carbon bond formation under palladium catalysis . It is commercially available with ≥97% purity and is stable under standard storage conditions .

Properties

IUPAC Name |

ethyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O4/c1-8-20-12(19)13(2,3)18-10-11(9-17-18)16-21-14(4,5)15(6,7)22-16/h9-10H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXNVGDENQNXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201124182 | |

| Record name | Ethyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201657-32-0 | |

| Record name | Ethyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201657-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalytic System

A typical procedure involves reacting 4-chloro-1H-pyrazole derivatives with B~2~pin~2~ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl~2~) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C. The reaction achieves completion within 12–24 hours, yielding the boronic ester after purification via column chromatography.

Key Parameters:

Mechanistic Insights

The mechanism proceeds through oxidative addition of the Pd(0) catalyst to the C–Cl bond, transmetallation with B~2~pin~2~, and reductive elimination to form the C–B bond. The electron-deficient pyrazine ring facilitates oxidative addition, while the steric bulk of the pinacolato group stabilizes the boronate product.

Base-Promoted Disproportionation of Boronic Acids

An alternative route involves the base-induced disproportionation of arylboronic acids in the presence of a bidentate ligand. This method leverages the chelating ability of 1-(2-pyridinyl)-5-pyrazolone derivatives to stabilize intermediate boron complexes.

Reaction Optimization

When phenylboronic acid reacts with 1-(2-pyridinyl)-5-pyrazolone under basic conditions (K~3~PO~4~), a four-coordinate boron(III) complex forms via disproportionation. The reaction requires:

Structural Requirements

The [ N, O ]-bidentate ligand is critical for stabilizing the pseudo-tetrahedral boron center. X-ray crystallography confirms the boron atom coordinates with the pyridine nitrogen and carbonyl oxygen, forming a six-membered chelate ring.

Direct Esterification of Boronic Acid Intermediates

A two-step approach involves synthesizing the boronic acid intermediate first, followed by esterification with ethanol under acidic conditions.

Synthesis of Boronic Acid Intermediate

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is prepared via Suzuki-Miyaura coupling or direct borylation. The intermediate is isolated as a white solid (mp 110–112°C) and characterized by ~11~B NMR (δ 30.2 ppm).

Esterification Protocol

The boronic acid reacts with ethyl 2-methyl-2-bromopropanoate in the presence of NaH (2 equivalents) in DMF at 0°C to room temperature. The reaction proceeds via nucleophilic substitution, yielding the target ester in 70–78% yield after aqueous workup.

Reaction Scheme:

Comparative Analysis of Methods

Purification and Characterization

Post-synthesis purification typically involves silica gel chromatography (eluent: hexane/ethyl acetate 4:1) to isolate the product as a colorless solid. Key characterization data includes:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic ester and aryl or vinyl halides.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.

Major Products

Cross-Coupling Products: Various biaryl compounds.

Alcohols: From oxidation of the boronic ester.

Carboxylic Acids: From hydrolysis of the ester group.

Scientific Research Applications

Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

Biological Research: Investigated for its potential as a fluorescent probe or in the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action for ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Butanoate (Compound 1)

- Structure: Differs in alkyl chain length (butanoate vs. propanoate ester).

- Synthesis: Prepared via alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with ethyl 4-bromobutanoate in DMF/K₂CO₃ (80°C, 16 h), yielding 90% crude product .

- Properties: Molecular weight 309.42 g/mol (via ESI-MS).

Ethyl 5-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Pentanoate (Compound 2)

- Structure: Features a pentanoate ester, extending the chain further.

- Synthesis: Analogous to Compound 1 but using ethyl 5-bromopentanoate (95% yield) .

- Properties : Molecular weight 323.61 g/mol (via ESI-MS). Increased chain length may reduce solubility in polar solvents, impacting reaction kinetics in aqueous-phase couplings.

tert-Butyl 2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Propanoate

- Structure : Replaces the ethyl ester with a tert-butyl group.

2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Propanamide

- Structure : Substitutes the ethyl ester with an amide group.

- Applications : The amide functionality introduces hydrogen-bonding capacity, making it suitable for target engagement studies in drug discovery (e.g., kinase inhibition assays) .

Methyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Propanoate

- Structure : Methyl ester variant.

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Couplings : Ethyl esters (e.g., target compound) exhibit balanced reactivity and stability in Suzuki-Miyaura reactions, outperforming tert-butyl derivatives in coupling efficiency .

- Biological Activity : Amide analogs show higher binding affinity to kinase targets (e.g., ALK) due to hydrogen-bond interactions, though ester derivatives are preferred for prodrug strategies .

- Synthetic Flexibility : Alkylation of the pyrazole nitrogen with varied halides (e.g., 2-iodopropane, bromoethyl derivatives) allows modular synthesis of analogs, as demonstrated in Table 8 preparations .

Biological Activity

Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS: 1201657-32-0) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article provides a detailed overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H25BN2O4

- Molecular Weight : 308.19 g/mol

- Purity : ≥ 97% .

The presence of the pyrazole moiety is significant as it is often associated with various biological activities including anti-cancer properties.

Anticancer Properties

Research indicates that compounds containing pyrazole derivatives can exhibit significant inhibitory effects on various cancer cell lines. For instance:

- FGFR Inhibition : A study highlighted that pyrazole derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are often dysregulated in cancers. The inhibition ratio observed was over 50% at concentrations around 10 μM for similar pyrazole-based compounds . This suggests that this compound may also possess similar properties due to its structural analogies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

| Compound | Activity | Inhibition Ratio | Notes |

|---|---|---|---|

| Compound A | FGFR Inhibitor | >50% at 10 μM | Similar structure to ethyl 2-methyl... |

| Compound B | c-Met Inhibitor | IC50 = 0.6 nM | Demonstrated high potency and selectivity |

These findings suggest that modifications in the pyrazole ring or the introduction of different substituents can significantly influence the compound's efficacy against specific targets .

Case Studies

Several case studies have been documented where pyrazole derivatives have been utilized in preclinical models:

- In Vitro Studies : Compounds similar to ethyl 2-methyl... were tested against various cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation.

- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to controls. The mechanisms involved apoptosis induction and cell cycle arrest.

Q & A

Basic: What are the standard synthetic protocols for this compound?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. A representative procedure includes reacting a boronic ester intermediate (e.g., 4-bromo-2-ethylphenol) with a palladium catalyst (e.g., PdCl₂(dppf)CH₂Cl₂) in a DMF/water system under inert atmosphere at 80–110°C for 12 hours. Purification is achieved via flash column chromatography using ethyl acetate/hexane mixtures . Sodium carbonate or potassium acetate is often used as a base to facilitate coupling efficiency .

Advanced: How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) can predict transition states and intermediate stability, reducing trial-and-error experimentation. For instance, ICReDD’s methodology integrates computational modeling with experimental validation to narrow optimal conditions (e.g., catalyst loading, solvent selection) . This approach shortens development cycles by 30–50% in cross-coupling reactions .

Basic: What spectroscopic techniques confirm the compound’s structure?

Key characterization methods include:

- ¹H-NMR : Peaks at δ 1.28 (triplet, CH₃-CH₂-O) and δ 4.64 (singlet, O-CH₂-CO) confirm ester and dioxaborolane moieties .

- GC-MS : Molecular ion peaks (e.g., m/z 306) validate molecular weight .

- IR spectroscopy : B-O stretches (~1350 cm⁻¹) and ester C=O (~1740 cm⁻¹) are diagnostic .

Advanced: How to resolve contradictory yields reported in literature?

Discrepancies often arise from variations in catalyst purity, solvent drying, or inert atmosphere integrity. Statistical experimental design (e.g., factorial or response surface methodology) can systematically identify critical variables. For example, optimizing Pd catalyst loading (0.01–0.05 equiv.) and reaction time (8–16 h) improves reproducibility . Contradictory data should be analyzed using ANOVA to isolate significant factors .

Basic: What are its primary applications in pharmaceutical research?

The compound serves as a boronate ester intermediate in:

- Protease inhibitor synthesis : Late-stage trifluoroethylthiolation for antiviral agents .

- Kinase inhibitor scaffolds : Functionalization via Suzuki coupling to introduce aryl/heteroaryl groups .

Advanced: How to optimize late-stage functionalization for drug candidates?

Use microwave-assisted synthesis to accelerate coupling reactions (e.g., reducing time from 12 h to 2 h at 150°C). Employ high-throughput screening with diverse boronic acids to identify optimal coupling partners. For steric hindrance, switch to XPhos or SPhos ligands to enhance Pd catalyst turnover .

Basic: What purification methods are effective post-synthesis?

- Flash chromatography : Ethyl acetate/hexane (1:4) resolves boronate esters from byproducts .

- Recrystallization : DMF/ethanol (1:1) mixtures yield high-purity crystals (>98%) .

Advanced: How to mitigate steric hindrance in cross-coupling reactions?

- Ligand engineering : Bulky ligands (e.g., XPhos) stabilize Pd centers, improving coupling efficiency with hindered boronic esters .

- Solvent effects : Switch from DMF to toluene for better solubility of sterically crowded intermediates .

Basic: What role does the dioxaborolane moiety play in reactivity?

The dioxaborolane group enhances stability and solubility for Suzuki couplings. Its electron-deficient boron center facilitates transmetallation with Pd catalysts, critical for forming C-C bonds in aqueous media .

Advanced: How to apply QM/MM simulations to study reaction mechanisms?

Hybrid quantum mechanics/molecular mechanics (QM/MM) models can simulate Pd-catalyzed cross-coupling steps:

Modeling oxidative addition : Assess Pd(0) → Pd(II) transitions with B3LYP/6-31G* basis sets.

Transmetallation barriers : Calculate activation energies for boron-to-Pd ligand exchange .

Experimental validation : Compare simulated pathways with kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.